molecular formula C11H13NO B15274150 1-[(5-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde

1-[(5-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde

Cat. No.: B15274150
M. Wt: 175.23 g/mol
InChI Key: YHPPQCMXSACCTL-UHFFFAOYSA-N
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Description

1-[(5-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C11H13NO This compound features a cyclopropane ring attached to a carbaldehyde group and a methyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde typically involves the reaction of 5-methylpyridine with cyclopropane carbaldehyde under specific conditions. The reaction may be catalyzed by acids or bases, and solvents such as methanol or ethanol are often used to facilitate the reaction. The process may involve multiple steps, including the formation of intermediates that are subsequently converted to the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in reactors designed to handle the specific conditions required for the synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed:

    Oxidation: Corresponding carboxylic acids

    Reduction: Corresponding alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1-[(5-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(5-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde exerts its effects depends on its interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Cyclopropane carbaldehyde: Shares the cyclopropane and aldehyde functional groups but lacks the pyridine ring.

    5-Methylpyridine: Contains the methyl-substituted pyridine ring but lacks the cyclopropane and aldehyde groups.

Uniqueness: 1-[(5-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde is unique due to the combination of its cyclopropane ring, aldehyde group, and methyl-substituted pyridine ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-[(5-methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C11H13NO/c1-9-4-10(7-12-6-9)5-11(8-13)2-3-11/h4,6-8H,2-3,5H2,1H3

InChI Key

YHPPQCMXSACCTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)CC2(CC2)C=O

Origin of Product

United States

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